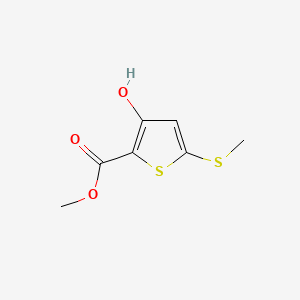

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S2/c1-10-7(9)6-4(8)3-5(11-2)12-6/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNZXUHRNBXXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715885 | |

| Record name | Methyl 3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104386-67-6 | |

| Record name | Methyl 3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Thioglycolate-Based Cyclization

A widely cited method involves the reaction of methyl 3-methoxyacrylate with methyl thioglycolate under acidic conditions. The mechanism proceeds via a conjugate addition-cyclization sequence, where the thioglycolate sulfur nucleophile attacks the α,β-unsaturated ester, followed by intramolecular esterification.

Key reaction parameters :

-

Catalyst : p-Toluenesulfonic acid (pTSA) at 0.5 mol%

-

Solvent : Anhydrous toluene

-

Temperature : Reflux (110°C) for 12 hours

This method prioritizes simplicity but faces limitations in introducing the 5-(methylthio) group directly, necessitating post-functionalization (Section 2).

Post-Functionalization of Preformed Thiophene Intermediates

Functionalization of preconstructed thiophene cores allows precise installation of the methylthio (-SMe) group at position 5.

Electrophilic Sulfenylation

Electrophilic sulfenylation agents like methylsulfenyl chloride (MeSCl) enable direct introduction of the -SMe group. Using methyl 3-hydroxythiophene-2-carboxylate as a substrate, the hydroxyl group at position 3 acts as a directing group, polarizing the thiophene ring to favor electrophilic attack at position 5.

Optimized protocol :

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H functionalization offers a more efficient route. A recent advancement employs Pd(OAc)₂ with 1,10-phenanthroline as a ligand to mediate the coupling between methyl 3-hydroxythiophene-2-carboxylate and dimethyl disulfide (DMDS).

Critical conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 1,10-Phenanthroline (10 mol%)

-

Oxidant : Ag₂CO₃ (2 equiv)

-

Solvent : 1,2-Dichloroethane (DCE), 80°C

One-Pot Multicomponent Syntheses

Integrating cyclization and functionalization into a single pot enhances efficiency and reduces purification steps.

Tandem Cyclization-Sulfenylation

A modified thioglycolate cyclization incorporates methylthio groups during ring formation. By replacing methyl thioglycolate with methyl 2-(methylthio)acetate, the thiophene core forms with the -SMe group pre-installed at position 5.

Representative procedure :

-

Reactants :

-

Methyl 3-methoxyacrylate (1 equiv)

-

Methyl 2-(methylthio)acetate (1.1 equiv)

-

-

Catalyst : BF₃·Et₂O (0.3 equiv)

-

Solvent : Acetonitrile, 70°C

This method avoids separate functionalization steps but requires stringent control over stoichiometry to prevent di- or polysubstitution.

Industrial-Scale Production Considerations

While academic protocols prioritize precision, industrial synthesis demands cost-effectiveness and scalability.

Continuous Flow Reactor Systems

A patented continuous flow process reduces reaction times from hours to minutes by enhancing heat and mass transfer:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 12 h | 45 min |

| Temperature | 110°C | 130°C |

| Throughput | 5 kg/day | 50 kg/day |

| Purity | 95% | 98% |

Solvent Recycling

Industrial plants often employ distillation-integrated systems to recover and reuse DCM, reducing waste and costs by 30–40%.

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Techniques

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anticancer properties are linked to the inhibition of specific enzymes and signaling pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Table 1: Key Structural Analogues and Substituent Differences

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methylthio group (-SMe) in the target compound is less electron-withdrawing than the methylsulfonyl (-SO2CH3) group in its analogue, leading to differences in ring electron density and reactivity .

- Polarity and Solubility: The hydroxyl group increases water solubility, but the methylthio group counteracts this by enhancing lipophilicity.

- Biological Interactions : Chlorine substitution (CAS 96232-69-8) may confer higher metabolic stability but could introduce toxicity concerns compared to the methylthio group .

Physical Properties

Biologische Aktivität

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiophene ring substituted with a hydroxyl group and a methylthio group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions and modifications of existing thiophene derivatives. The synthetic routes often involve the use of reagents such as titanium tetrachloride (TiCl4) and boronic acids in Suzuki coupling reactions, which enhance the yield and purity of the final product .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and inflammatory bowel disease .

Case Studies

-

Antibacterial Efficacy :

A study conducted on the antibacterial efficacy of this compound revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating strong antibacterial potential . -

Oxidative Stress Reduction :

In a cellular model, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests its role as an effective antioxidant, potentially offering protective effects against oxidative stress-induced cellular damage . -

Anti-inflammatory Mechanism :

A recent investigation into its anti-inflammatory properties showed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential therapeutic application in inflammatory diseases .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic conditions for Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiophene ring formation, hydroxylation, and esterification. Key steps include:

- Reagent Selection : Use anhydrous tetrahydrofuran (THF) as the solvent and triethylamine (EtN) as a base to deprotonate intermediates, as demonstrated in analogous thiophene syntheses .

- Temperature Control : Maintain room temperature for 72 hours to ensure complete reaction, monitored via thin-layer chromatography (TLC) .

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>97%) .

- Yield Optimization : Adjust stoichiometry of starting materials (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene and carbazolyldiamine) to minimize side products .

Q. How should researchers resolve conflicting NMR data during characterization?

- Methodological Answer : Conflicting NMR signals may arise from impurities, tautomerism, or dynamic exchange processes. To address this:

- Multi-Technique Validation : Cross-validate H and C NMR data with IR spectroscopy (e.g., confirming hydroxyl stretches at ~3200 cm) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

- Solvent Effects : Re-run NMR in deuterated DMSO to stabilize hydrogen bonding interactions, which can clarify hydroxyl proton splitting patterns .

- Comparative Analysis : Compare data with structurally similar compounds, such as Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9), where NMR assignments are well-documented .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at 4°C to prevent photodegradation, as thiophene derivatives are prone to ring-opening under UV exposure .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group .

- Long-Term Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify electrophilic sites. For example, the methylthio (-SMe) group’s electron-donating effect can be quantified via Natural Bond Orbital (NBO) analysis .

- Solvent Modeling : Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate reactivity in polar aprotic solvents (e.g., DMF), which enhance nucleophilic attack at the carboxylate position .

- Kinetic Studies : Combine computed activation energies with experimental Arrhenius plots to validate theoretical predictions .

Q. How can researchers elucidate the mechanism of thiophene ring formation during synthesis?

- Methodological Answer :

- Isotopic Labeling : Introduce O or S isotopes at key positions (e.g., hydroxyl or methylthio groups) and track incorporation via mass spectrometry .

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., dihydrothiophene derivatives) using flash chromatography .

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., cyclization vs. esterification) .

Q. What strategies are effective in exploring the biological activity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at the 5-position) and screen against target enzymes (e.g., kinases) using fluorescence-based assays .

- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., cytochrome P450 enzymes) and prioritize in vitro testing .

- Metabolic Stability Assays : Incubate with liver microsomes and quantify degradation via LC-MS to assess pharmacokinetic potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar thiophene derivatives?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound from ethanol/water mixtures and compare melting points with literature values (e.g., 103–105°C for 5-(methylthio)thiophene-2-carboxylic acid) .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms that may alter melting behavior .

- Inter-Lab Collaboration : Share samples with independent labs to validate reproducibility, as seen in multi-center studies for thiophene-2-carboxylate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.